8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Overview
Description
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C10H10FNO. It is a derivative of benzoxepin, a bicyclic compound containing a benzene ring fused to an oxepin ring. The presence of a fluorine atom at the 8th position and an amine group at the 5th position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple steps. One common route starts with the preparation of 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, which is then converted to the amine derivative. The reaction conditions often involve the use of reducing agents and catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A precursor in the synthesis of the amine derivative.
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride: A similar compound with a different substitution pattern.
Uniqueness
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9H,1-2,5,12H2 |
InChI Key |
BJCYFFSBGOZDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)F)OC1)N |
Origin of Product |
United States |
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